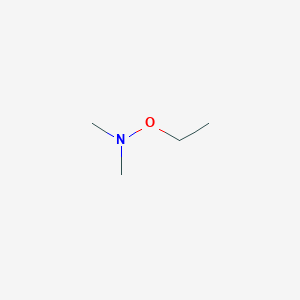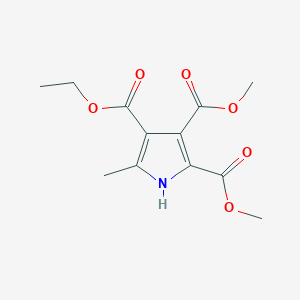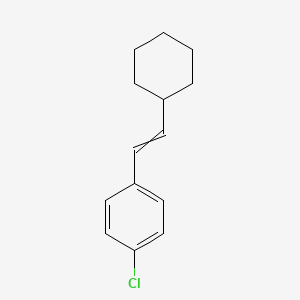
1-Chloro-4-(2-cyclohexylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-cyclohexylethenyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclohexylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-cyclohexylethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with 1-chloro-2-cyclohexylethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(2-cyclohexylethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclohexylethenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the cyclohexylethenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid.
Reduction Reactions: The major product is 1-chloro-4-(2-cyclohexylethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-cyclohexylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-cyclohexylethenyl)benzene involves its interaction with various molecular targets. The chlorine atom and the cyclohexylethenyl group contribute to its reactivity and ability to undergo substitution and addition reactions. The compound can form intermediates that participate in further chemical transformations, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but with a phenylethynyl group instead of a cyclohexylethenyl group.
1-Chloro-4-ethylbenzene: Similar but with an ethyl group instead of a cyclohexylethenyl group.
1-Chloro-4-(cyclohexylmethyl)benzene: Similar but with a cyclohexylmethyl group instead of a cyclohexylethenyl group.
Uniqueness: 1-Chloro-4-(2-cyclohexylethenyl)benzene is unique due to the presence of the cyclohexylethenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
105371-91-3 |
|---|---|
Molekularformel |
C14H17Cl |
Molekulargewicht |
220.74 g/mol |
IUPAC-Name |
1-chloro-4-(2-cyclohexylethenyl)benzene |
InChI |
InChI=1S/C14H17Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h6-12H,1-5H2 |
InChI-Schlüssel |
WTPZTHFSHMBTDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
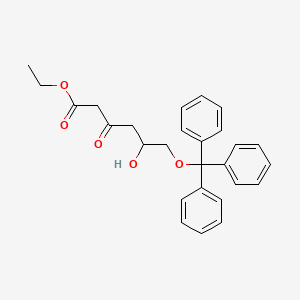
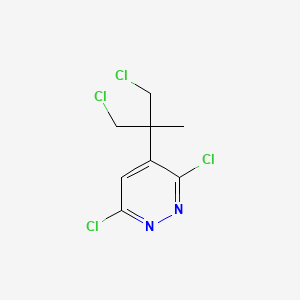
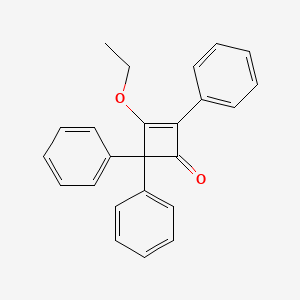
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

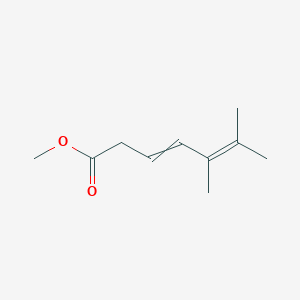
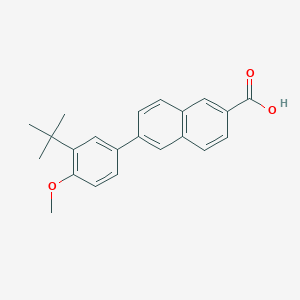
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
